1,7-Dinitropyrene
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Overview
Description
1,7-Dinitropyrene is a polycyclic aromatic hydrocarbon with two nitro groups attached to the pyrene structure. It is one of several dinitropyrene isomers, which are known for their mutagenic and carcinogenic properties. These compounds are typically found in particulate emissions from combustion sources, such as diesel exhaust.
Preparation Methods
1,7-Dinitropyrene can be synthesized through the nitration of pyrene. One common method involves the reaction of 1-nitropyrene with sodium chloride and metallic oxides under xenon lamp irradiation. This process leads to the formation of various dinitropyrene isomers, including this compound . The reaction conditions, such as the type of metallic oxide used (e.g., titanium dioxide, silicon dioxide, or aluminum oxide), significantly influence the yield and formation patterns of the dinitropyrene isomers .
Chemical Reactions Analysis
1,7-Dinitropyrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Substitution: The nitro groups in this compound can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include ethanolic potassium hydroxide for oxidation and zinc powder for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,7-Dinitropyrene has several scientific research applications, particularly in the fields of chemistry, biology, and environmental science. Some of its notable applications include:
Mutagenicity Studies: Due to its strong mutagenic properties, this compound is often used in studies to understand the mechanisms of mutagenesis and carcinogenesis.
Environmental Monitoring: This compound is used as a marker for assessing the presence and distribution of nitroaromatic pollutants in the environment.
Optoelectronic Properties: Research has explored the optoelectronic properties of dinitropyrene derivatives, including their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,7-dinitropyrene involves its metabolic activation to form reactive intermediates. These intermediates can interact with DNA, leading to the formation of DNA adducts and subsequent mutagenic effects . The activation pathways are catalyzed by enzymes such as cytochrome P-450 and acetyltransferase . The formation of nitrenium ions from nitroreduction steps is a key step in the compound’s mutagenic activity .
Comparison with Similar Compounds
1,7-Dinitropyrene is one of several dinitropyrene isomers, including 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene. These compounds share similar structures but differ in the positions of the nitro groups. The stability and reactivity of these isomers can vary, with 1,6-dinitropyrene being more stable than 1,8-dinitropyrene . Additionally, the mutagenic potency of these isomers can differ, with 1,6-dinitropyrene being the most potent .
Properties
CAS No. |
113093-73-5 |
---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
1,7-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)12-7-10-2-1-9-4-6-14(18(21)22)13-5-3-11(8-12)15(10)16(9)13/h1-8H |
InChI Key |
XTFWKHVRPUYKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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